Methods and Technical Details
The synthesis of hemoglobin J Auckland occurs naturally through the expression of the HBB gene, which encodes the beta-globin subunit. The genetic alteration leading to this variant arises from a single nucleotide change in the DNA sequence coding for the beta-globin chain. In heterozygous individuals, both normal and variant hemoglobins can be expressed simultaneously due to the autosomal co-dominant inheritance pattern. Laboratory synthesis for research purposes typically employs recombinant DNA technology or purification from blood samples of affected individuals.
Structure and Data
Hemoglobin J Auckland consists of four polypeptide chains: two alpha and two beta chains. The specific mutation results in altered electrophoretic mobility, allowing it to be distinguished from normal hemoglobin A during electrophoresis. The molecular weight of the beta-globin subunit is approximately 15,998 daltons, with a theoretical isoelectric point (pI) of 7.32 . The structural integrity is mildly unstable compared to normal hemoglobin, contributing to its low oxygen affinity characteristics .
Process and Data
The mechanism by which hemoglobin J Auckland operates involves its ability to bind oxygen at lower affinities compared to normal hemoglobin A. This altered binding capacity can affect oxygen transport efficiency in the bloodstream, especially under conditions that require enhanced oxygen delivery. Studies have shown that while this variant does not significantly alter carbon dioxide transport or other metabolic functions associated with normal hemoglobin, it does influence how oxygen is released to tissues during hypoxic conditions .
Physical and Chemical Properties
Hemoglobin J Auckland exhibits several notable properties:
Scientific Uses
Hemoglobin J Auckland has several applications primarily within clinical and research settings:
Hemoglobin J-Auckland (Hb J-Auckland) was first identified in 1987 in Auckland, New Zealand, as a novel hemoglobin variant characterized by a point mutation in the HBB gene. The variant was named according to established hemoglobin nomenclature conventions:
The molecular basis was elucidated as a missense mutation at codon 25 of the β-globin chain (HBB: c.77G>A), resulting in a glycine-to-aspartic acid substitution at position β26 (formerly reported as β25 due to alternative numbering). This mutation (p.Gly26Asp) occurs at the B7 position within the B-helix of the β-subunit, a region critical for heme pocket stability [2] [8].
Table 1: Molecular Characterization of Hb J-Auckland
Property | Specification |
---|---|
Gene | HBB (β-globin) |
DNA Mutation | HBB: c.77G>A (NC_000011.9:g.5248175C>T) |
Amino Acid Change | β26(B7) Gly→Asp (p.Gly26Asp) |
Hemoglobin Name | Hemoglobin J-Auckland |
First Reported | 1987, Auckland, New Zealand |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7